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Compound of Interest

Compound Name: 4-Ethyl-5-oxooctanal

Cat. No.: B15439509

This guide provides a detailed spectroscopic comparison of 4-Ethyl-5-oxooctanal with its
simpler structural analogs. The data presented is essential for researchers and professionals in
drug development and chemical sciences for the structural elucidation and differentiation of
these compounds.

While specific experimental spectra for 4-Ethyl-5-oxooctanal are not publicly available, its
characteristic spectroscopic features can be predicted based on the analysis of its functional
groups—an aldehyde and a ketone. This guide compares these predicted values with the
experimental data of selected analogous aliphatic aldehydes and ketones: octanal, hexanal, 2-
octanone, and pentan-2-one.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the analogous compounds.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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AldehydeH a-Hto C=0 o-H to C=0 -CHs (next Other Alkyl
Compound
(CHO) (ketone) (aldehyde) to C=0) H
4-Ethyl-5-
oxooctanal ~9.7 ~2.5-2.7 ~2.4 N/A ~0.9-1.6
(Predicted)
Octanal ~9.77 N/A ~2.41 N/A ~0.88-1.63
Hexanal ~9.77 N/A ~2.43 N/A ~0.90-1.64
2-Octanone N/A ~2.41 N/A ~2.13 ~0.88-1.57
Pentan-2-one  N/A ~2.42 N/A ~2.14 ~0.91-1.55
Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
a-C to
oa-C to -CHs
Compoun Aldehyde Ketone C C=0 Other
C=0 (next to
d C (CHO) (C=0) (aldehyde Alkyl C
(ketone) C=0)
4-Ethyl-5-
oxooctanal  ~202 ~211 ~42 ~44 N/A ~14-35
(Predicted)
Octanal ~202.5 N/A N/A ~43.9 N/A ~14.0-31.7
Hexanal ~202.6 N/A N/A ~43.9 N/A ~13.9-31.4
2-
N/A ~209.0 ~43.8 N/A ~29.8 ~14.0-31.5
Octanone
Pentan-2-
N/A ~208.7 ~45.7 N/A ~29.9 ~13.7-17.7
one

Table 3: Infrared (IR) Spectroscopy Data (Frequencies in cm™1)
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C=0 Stretch C=0 Stretch C-H Stretch C-H Stretch
Compound
(Aldehyde) (Ketone) (Aldehyde) (Alkyl)
4-Ethyl-5-
oxooctanal ~1725 ~1715 ~2720 & ~2820 ~2850-2960
(Predicted)
Octanal ~1728 N/A ~2715 & ~2815 ~2870-2960
Hexanal ~1730 N/A ~2718 & ~2819 ~2872-2960
2-Octanone[1][2]
N/A ~1717[4] N/A ~2860-2960
[31[4]
Pentan-2-one[5]
6] N/A ~1717 N/A ~2880-2970
Table 4: Mass Spectrometry Data (Key Fragments m/z)
[M-29]+ McLaffert a-
[M-18]* [M-43]*
Compoun Molecular (Loss of y Cleavage
(Loss of (Loss of
d lon (M%) CHO or Rearrang Fragment
H20) CsHv)
C2H:s) ement s
4-Ethyl-5-
45,71, 99,
oxooctanal 170 152 141 127 58, 112 105
(Predicted)
Octanal[7] 43,57, 71,
128[8] 110 99 85 44
[8] 85
Hexanal[9]  100[9] 82 71 57 44[9] 43,57, 71
2-
Octanone][ 128[10] 110 99 85 58 43,113
1][20]
Pentan-2-
68 57 43 58 43,71
one[11][12]
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated
solvent (e.g., CDCls, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(0 ppm).

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse angle, a
spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-
4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

13C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to
simplify the spectrum to single lines for each unique carbon atom. A wider spectral width
(e.g., 0-220 ppm) is used. Due to the low natural abundance of 13C and its lower
gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation
delay (2-5 seconds) are often required.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. Phase and baseline corrections are applied to the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:
o Neat Liquid: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
o Solid: The solid sample is finely ground with KBr powder and pressed into a thin pellet.

o Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed
directly on the ATR crystal.
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e Instrumentation: A FT-IR spectrometer is used to acquire the spectrum.

» Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is
recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm™1.
Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio. The
instrument measures the interference pattern of the infrared beam, and a Fourier transform
is used to convert this into an absorbance or transmittance spectrum.

o Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to
identify the functional groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or
Liquid Chromatography (LC-MS) for separation of mixtures.

« lonization: The sample molecules are ionized. Common techniques include:

o Electron lonization (El): The sample is bombarded with a high-energy electron beam,
causing the molecule to lose an electron and form a molecular ion (M*). This is a "hard"
ionization technique that often leads to extensive fragmentation.

o Electrospray lonization (ESI): A solution of the sample is sprayed through a charged
capillary, creating charged droplets. As the solvent evaporates, charged molecular ions
(e.g., [M+H]* or [M-H]") are formed. This is a "soft" ionization technique that typically
results in less fragmentation.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight, or ion trap).

» Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions versus their m/z ratio.

o Data Analysis: The molecular ion peak provides the molecular weight of the compound. The
fragmentation pattern gives information about the structure of the molecule.
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Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound.
Sample Preparation
Organic Compound
‘/Spectroscowc Analysix
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(1H, ::C) IR Spectroscopy Mass Spectrometry
/ AN

/ AN

/ Data Acquisition & Processing \

v
FID -> NMR Spectrum Interferogram -> IR Spectrum lon Detection -> Mass Spectrum

Structural Elucidation
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Final Structure
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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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